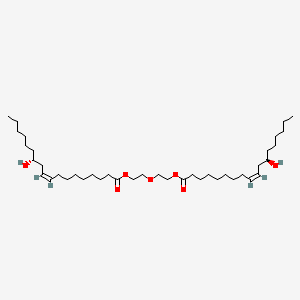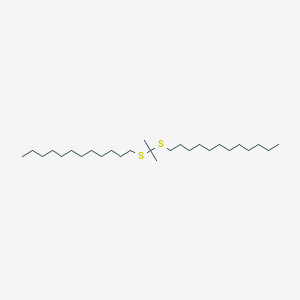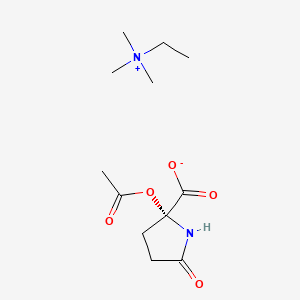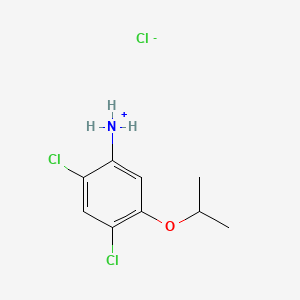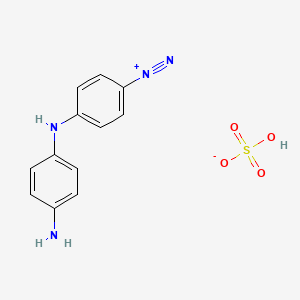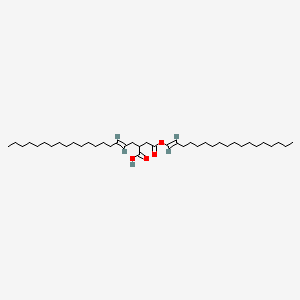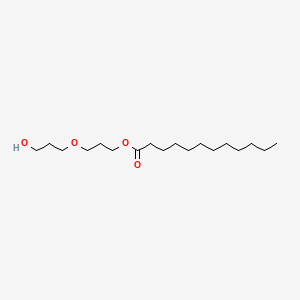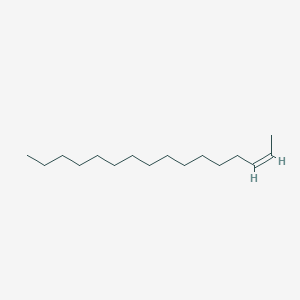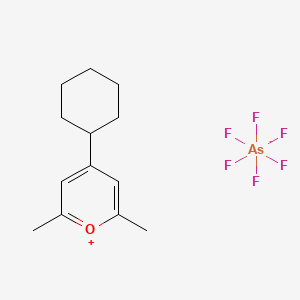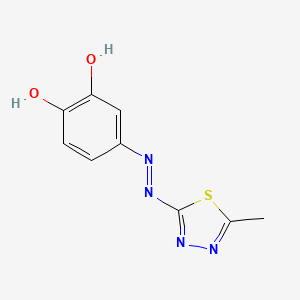
2-(2,3,4-Trimethoxyphenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trimethoxyphenyl)propionic acid is an organic compound with the molecular formula C12H16O5 It is a derivative of propionic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 3, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2,3,4-trimethoxyphenylpropan-2-ol.
Oxidation: The alcohol is then oxidized to 2,3,4-trimethoxyphenylpropan-2-one using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Hydrolysis: Finally, the ketone is hydrolyzed to this compound using a strong acid like hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Trimethoxyphenyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)propionic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.
Signal Transduction: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Enzyme Inhibition: The compound can inhibit specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)propionic acid
- 3-(2,3,4-Trimethoxyphenyl)propionic acid
- 2-(2,4,5-Trimethoxyphenyl)propionic acid
Uniqueness
2-(2,3,4-Trimethoxyphenyl)propionic acid is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
71989-99-6 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14) |
InChI-Schlüssel |
YAURVMGBGYEPTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
